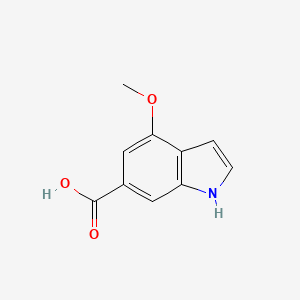

4-Methoxy-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-5-6(10(12)13)4-8-7(9)2-3-11-8/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMJJBMLAGFAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-53-2 | |

| Record name | 4-Methoxy-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40990-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxy-1H-indole-6-carboxylic Acid

The following technical guide details the synthesis of 4-Methoxy-1H-indole-6-carboxylic acid , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., TYK2/JAK pathways) where the 4-methoxy group induces specific binding conformations and the 6-carboxyl group serves as a vector for amide coupling.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS: 103260-65-7 (Generic reference for 4-methoxy-6-carboxy indoles) Core Challenge: The primary synthetic challenge is establishing the correct regiochemistry of the 4,6-disubstitution pattern. Classical Fischer Indole synthesis often fails due to poor regioselectivity during the hydrazone cyclization step (favoring the less sterically hindered 6-methoxy-4-carboxylate isomer).

Selected Strategy: This guide prioritizes the Hemetsberger-Knittel Synthesis .

-

Rationale: It guarantees the correct substitution pattern by fixing the indole C2-C3 bond formation relative to an aldehyde anchor.

-

Mechanism: Condensation of an aldehyde with azidoacetate followed by thermolytic nitrene insertion.

-

Scalability: High. Avoids heavy metal catalysts (Pd/Cu) in the ring-closing step, reducing purification burdens.

Retrosynthetic Map

The synthesis deconstructs the indole core to Methyl 4-formyl-3-methoxybenzoate , which is accessible from the commercially available Methyl 3-methoxy-4-methylbenzoate .

Figure 1: Retrosynthetic logic ensuring 4,6-regiochemistry via the Hemetsberger route.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation (Aldehyde Synthesis)

Objective: Synthesize Methyl 4-formyl-3-methoxybenzoate. Starting Material: Methyl 3-methoxy-4-methylbenzoate.

Step 1.1: Radical Bromination

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Methyl Acetate (Greener alternative).

-

Protocol:

-

Dissolve Methyl 3-methoxy-4-methylbenzoate (1.0 eq) in anhydrous solvent (0.5 M).

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux under N2 for 4–6 hours. Monitor by TLC for disappearance of starting material.

-

Critical Control: Do not over-brominate to the gem-dibromide. Stop when mono-bromide is maximal.

-

Cool, filter off succinimide, and concentrate.

-

Step 1.2: Sommelet Oxidation

-

Reagents: Hexamethylenetetramine (HMTA), Acetic Acid (50% aq).

-

Protocol:

-

Dissolve the crude benzyl bromide in CHCl3. Add HMTA (1.1 eq).

-

Reflux for 2 hours to form the quaternary salt. Isolate by filtration.[1][2][3][4][5]

-

Reflux the salt in 50% aqueous acetic acid for 2 hours.

-

Workup: Acidify with HCl, extract with EtOAc.

-

Validation: 1H NMR should show a distinct aldehyde singlet at ~10.4 ppm.

-

Phase 2: The Hemetsberger-Knittel Indole Synthesis

Objective: Construct the indole core with fixed regiochemistry.

Step 2.1: Condensation to Azidocinnamate

-

Reagents: Ethyl azidoacetate, Sodium Methoxide (NaOMe), Methanol.

-

Reaction:

-

Protocol:

-

Prepare a solution of NaOMe (4.0 eq) in dry MeOH at -10°C.

-

Add a mixture of Methyl 4-formyl-3-methoxybenzoate (1.0 eq) and Ethyl azidoacetate (4.0 eq) dropwise over 1 hour.

-

Safety Note: Azides are shock-sensitive. Keep temperature below 0°C during addition.

-

Stir at 0°C for 4 hours.

-

Pour into ice-water. The product (Azidocinnamate) usually precipitates as a yellow solid.[4][6] Filter and dry.[1][2][5]

-

Step 2.2: Thermolytic Cyclization (Nitrene Insertion)

-

Reagents: Xylene or Toluene (High boiling solvent).

-

Mechanism: Formation of a vinyl nitrene which inserts into the ortho-C-H bond.

-

Protocol:

-

Dissolve the azidocinnamate in Xylene (0.1 M concentration to prevent polymerization).

-

Heat to reflux (140°C) rapidly.

-

Observation: Evolution of N2 gas. Maintain reflux until gas evolution ceases (approx. 1–2 hours).

-

Cool and concentrate.

-

Product: 2-Ethyl 6-methyl 4-methoxy-1H-indole-2,6-dicarboxylate.

-

Phase 3: Hydrolysis and Selective Decarboxylation

Objective: Remove the C2-ester to yield the final C6-acid.

Step 3.1: Global Saponification

-

Reagents: LiOH or NaOH (aq), THF/MeOH.

-

Protocol:

-

Treat the diester with LiOH (5.0 eq) in THF:H2O (1:1).

-

Heat to 60°C for 12 hours.

-

Acidify to pH 2 with 1M HCl.

-

Isolate the 4-methoxy-1H-indole-2,6-dicarboxylic acid .

-

Step 3.2: Selective Thermal Decarboxylation

-

Concept: Indole-2-carboxylic acids decarboxylate significantly easier than Indole-6-carboxylic acids due to the proximity to the nitrogen lone pair and stability of the transition state.

-

Reagents: Quinoline, Copper powder (Catalyst).[3]

-

Protocol:

-

Suspend the diacid in Quinoline. Add Copper powder (0.1 eq).

-

Heat to 200–220°C under inert atmosphere.

-

Monitor: CO2 evolution.

-

Workup: Cool, dilute with EtOAc, wash extensively with dilute HCl (to remove Quinoline).

-

Purification: Recrystallization from MeOH/Water or Column Chromatography (DCM:MeOH).

-

Process Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the chemical flow and critical decision points.

Figure 2: Step-by-step transformation from commercial starting material to target.

Data Summary & Quality Control

Key Analytical Parameters

| Intermediate | Expected 1H NMR Signature (DMSO-d6) | Key Feature |

| Aldehyde | Distinct CHO peak; no methyl doublet. | |

| Azidocinnamate | Appearance of vinyl proton; loss of CHO. | |

| Indole Diester | Indole NH signal; two ester methyl/ethyl signals. | |

| Final Product | Loss of C2-ester signals; C2-H appears as doublet/singlet ~7.2 ppm. |

Troubleshooting Guide

-

Low Yield in Step 2.1: Ensure the aldehyde is pure. Residual benzyl bromide poisons the condensation. Keep temperature strictly < 0°C to prevent decomposition of the azidoacetate.

-

Incomplete Decarboxylation (Step 3.2): If the 2-acid remains, increase temperature to 230°C. Ensure Quinoline is fresh and dry. Alternatively, use microwave irradiation at 200°C for 10 mins.

References

-

Hemetsberger, H., & Knittel, D. (1972).

-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204. -

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.

-

Pfizer Inc. (2018). Patent WO2018067422A1. Preparation of indole derivatives as TYK2 inhibitors. (Describes analogous decarboxylation conditions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. US3202667A - 6-methoxy-1 methyl-9h-pyrido [3-4-b] indole-3-carboxylic acid, esters and its acid addition salts - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

Technical Monograph: 4-Methoxy-1H-indole-6-carboxylic Acid

The Privileged "Push-Pull" Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

4-Methoxy-1H-indole-6-carboxylic acid (CAS 40990-53-2) represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous unsubstituted indole, this specific isomer features a unique electronic "push-pull" system: the electron-donating methoxy group at C4 increases electron density at the nucleophilic C3 position, while the electron-withdrawing carboxyl group at C6 provides a robust handle for amide coupling and solubility modulation. This architecture is increasingly critical in the design of Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR) where the indole core mimics the purine ring of ATP, and the 4-methoxy group induces specific steric constraints that improve selectivity profiles against off-target kinases.

Physicochemical Profile

The following data constitutes the baseline identity for this compound. Researchers should use the calculated LogP (cLogP) as a guide for lipophilicity optimization during lead generation.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 40990-53-2 | Free acid form |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| Appearance | Off-white to tan solid | Light sensitive; oxidizes to brown |

| pKa (COOH) | ~4.2 (Predicted) | Typical for benzoic-like acids |

| pKa (Indole NH) | ~16.5 (Predicted) | Weakly acidic; requires strong base for deprotonation |

| cLogP | 1.85 ± 0.4 | Moderate lipophilicity; good membrane permeability |

| Solubility | DMSO, MeOH, DMF | Poor in water without pH adjustment |

Synthetic Architecture & Methodology

The synthesis of 4,6-disubstituted indoles is synthetically demanding due to the steric hindrance at the C4 position. The Leimgruber-Batcho Indole Synthesis is the industry-standard route for this scaffold, as it avoids the regioselectivity issues common in Fischer indole cyclizations.

Retrosynthetic Logic

The most robust disconnection traces the indole back to a 2-nitrotoluene derivative. The enamine formation prevents the formation of the unwanted isomer.

Figure 1: Retrosynthetic pathway utilizing the Leimgruber-Batcho protocol to establish the 4,6-substitution pattern.

Validated Protocol: Ester Hydrolysis

Most research labs will procure the methyl ester intermediate (CAS 41082-79-5) to save time. The following protocol ensures quantitative conversion to the free acid without decarboxylation, a common risk with electron-rich indoles.

Reagents:

-

Methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

THF (Tetrahydrofuran) / Water (3:1 ratio)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the methyl ester (e.g., 500 mg) in THF (15 mL). Stir until clear.

-

Base Addition: Dissolve LiOH·H₂O in water (5 mL) and add dropwise to the THF solution. Why: Slow addition prevents localized heating and potential polymerization.

-

Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor via TLC (5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a baseline spot (acid) will appear.

-

Workup (Critical):

-

Isolation: The product will precipitate as a tan solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Reactivity & Functionalization

The 4-methoxy group exerts a profound electronic effect.[3] By donating electron density into the ring, it significantly activates the C3 position toward electrophilic aromatic substitution (EAS), making it more reactive than a standard indole-6-carboxylic acid.

Regioselectivity Map

Researchers must be aware of the competing reactive sites.

Figure 2: Functional reactivity profile highlighting the activated C3 nucleophile and the C6 synthetic handle.

Strategic Functionalization

-

Amide Coupling (C6): Standard HATU/DIPEA conditions work well. However, if the coupling partner is bulky, the reaction may be slow. Tip: Convert the acid to the pentafluorophenyl ester first for difficult amines.

-

C3-Formylation (Vilsmeier-Haack): Due to the 4-OMe activation, Vilsmeier reactions proceed rapidly at 0°C. Higher temperatures may lead to bis-formylation or polymerization.

Medicinal Chemistry Applications

This scaffold is extensively cited in the development of multi-target antiproliferative agents.

-

Kinase Inhibition (EGFR/VEGFR): The indole NH and C3-substituents often form hydrogen bonds with the hinge region of kinases. The 6-COOH derivatives (often converted to amides) extend into the solvent-accessible pocket, improving solubility and allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine) [1].

-

Metabolic Stability: The 4-methoxy group blocks the C4 position, a common site for CYP450-mediated hydroxylation in unsubstituted indoles. This often results in improved half-life (

) in microsomal stability assays [2]. -

Fluorescence Probes: The "push-pull" nature (4-OMe donor / 6-COOH acceptor) imparts intrinsic fluorescence, making these derivatives useful as self-reporting biological probes in cellular assays.

Handling and Stability

-

Storage: Store at -20°C. The electron-rich nature of the indole makes it susceptible to oxidative degradation by air over time.

-

Light Sensitivity: Protect from light.[4] Indoles can undergo photochemical [2+2] cycloadditions or oxidation under intense irradiation.

-

Solubility: Dissolve in DMSO or DMF for stock solutions. Avoid storing in acidic methanol, as this can lead to esterification or ether cleavage over prolonged periods.

References

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents. Source: ResearchGate / PubMed Context: Describes the synthesis of hydrazone and oxadiazole derivatives of indole-6-carboxylic acid targeting EGFR and VEGFR-2.[5] Link:

-

4-Methoxyindole Derivatives in Drug Discovery. Source: BenchChem / PubChem Data Context: Outlines the utility of 4-methoxyindoles as privileged structures for modulating binding affinity and metabolic profiles.[3] Link:

-

Synthesis of 4-Substituted Indoles via Leimgruber-Batcho. Source: Organic Syntheses Context: Provides the foundational mechanistic basis for constructing the 4-methoxy-indole core from nitro-toluene precursors. Link:

-

Indole-6-Carboxylic Acid: A Versatile Scaffold. Source: Chem-Impex Context: Technical data sheet confirming physical properties and application as a building block for agrochemicals and dyes. Link:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Methoxy-1H-indole-6-carboxylic acid

[1][2]

Executive Summary

4-Methoxy-1H-indole-6-carboxylic acid (CAS: 40990-53-2) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors, receptor ligands, and bioactive alkaloids.[1][2] Its structural duality—featuring a lipophilic indole core modified by a polar carboxylic acid and an electron-donating methoxy group—creates a complex solubility profile that dictates its handling in drug discovery workflows.[1][2]

This guide provides a rigorous analysis of its physicochemical behavior, offering validated protocols for solubilization, stock preparation, and biorelevant profiling.[1][2] It is designed to transition researchers from theoretical properties to reliable experimental data.[1][2]

Part 1: Physicochemical Characterization[1][2]

Understanding the solubility of this compound requires analyzing the interplay between its ionizable carboxylic moiety and the hydrophobic indole scaffold.[1][2]

Core Identity & Properties

| Property | Detail |

| CAS Number | 40990-53-2 |

| IUPAC Name | This compound |

| Molecular Weight | 191.18 g/mol |

| Appearance | Tan to off-white solid |

| pKa (Acidic) | ~4.6 (Carboxylic acid) |

| pKa (Basic) | ~-2.4 (Indole nitrogen protonation) / >16 (Deprotonation) |

| LogP (Predicted) | 1.8 – 2.1 |

| H-Bond Donors/Acceptors | 2 / 3 |

The Solubility-pH Interplay

The solubility of this compound is strictly pH-dependent.[1][2]

-

pH < 4 (Acidic): The compound exists primarily in its neutral, protonated form (

).[1][2] Intrinsic solubility ( -

pH > 6 (Basic): The carboxylic acid deprotonates to the anionic carboxylate (

).[1][2] Solubility increases exponentially (by orders of magnitude) due to solvation of the anion.[1][2]

Critical Insight: Do not attempt to dissolve this compound in unbuffered water or acidic media (0.1 N HCl) for stock preparation; it will precipitate.[1][2]

Part 2: Solubility Profile & Solvent Recommendations

Organic Solvent Compatibility (Stock Preparation)

For chemical synthesis or biological assays, preparing a stable stock solution is the first step.[1][2]

| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4][5] | Usage Recommendation |

| DMSO | Excellent | > 50 mM | Preferred. Standard for HTS and cryo-storage.[1][2] |

| DMF | Excellent | > 50 mM | Alternative if DMSO is incompatible with reaction.[1][2] |

| Methanol | Good | ~ 10-20 mM | Suitable for HPLC/LC-MS injection prep.[1][2] |

| Ethanol | Moderate | ~ 5-10 mM | Use warm; risk of precipitation upon cooling.[1][2] |

| Acetonitrile | Moderate | ~ 5-10 mM | Good for analytical gradients; poor for high-conc stocks.[1][2] |

| Water | Poor | < 0.1 mg/mL | Avoid without pH adjustment (Base required).[1][2] |

Biorelevant Solubility (Simulated Fluids)

In drug development, solubility in simulated gastric/intestinal fluids predicts oral bioavailability.[1][2]

Part 3: Visualizing the Solubility Equilibrium

The following diagram illustrates the chemical species distribution across the pH scale, dictating the solubility strategy.

Caption: pH-dependent ionization equilibrium showing the transition from the insoluble neutral species to the soluble anionic species.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this "Gold Standard" method for accurate physicochemical constants.[1][2]

Reagents:

Workflow:

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer in a glass vial.

-

Equilibration: Cap and shake at 25°C (or 37°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.45 µm). Note: Saturate the filter first to prevent drug loss.[2]

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening of derivatives during lead optimization.[1][2]

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spike: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry) or filter and measure concentration via HPLC.

Part 5: Workflow Visualization

This diagram outlines the decision tree for handling the compound based on the intended application.

Caption: Decision matrix for solvent selection based on experimental end-use.

References

-

BenchChem. this compound Product Data (CAS 40990-53-2).[1][2][6] Retrieved from [2]

-

PubChem. 4-Methoxy-1H-indole-2-carboxylic acid (Analogous Structural Data).[1][2][7] National Library of Medicine.[1][2] Retrieved from [2][7]

-

Li, Di, et al. Solubility of Indole-2-carboxylic Acid in Different Solvents.[1][2] Journal of Chemical & Engineering Data, 2013.[1][2] (Validating indole-carboxylic acid solubility behavior). Retrieved from [2]

-

Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences, 2004.[1][2] (Theoretical basis for pKa-solubility prediction).

Sources

- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 4. reddit.com [reddit.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 40990-53-2 | Benchchem [benchchem.com]

- 7. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methoxy-1H-indole-6-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1H-indole-6-carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among its many functionalized variants, indole carboxylic acids are of paramount importance, serving as versatile pharmacophores and key synthetic intermediates in modern drug discovery. This guide provides a comprehensive technical overview of the synthesis of this compound and its derivatives. We will explore prominent synthetic strategies, from classical cyclization reactions to modern palladium-catalyzed methods, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic underpinnings, and strategies for derivatization will be elucidated to provide researchers, scientists, and drug development professionals with a robust and actionable framework for accessing this valuable molecular scaffold.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry. Its value stems from the specific combination and placement of its functional groups, which impart desirable physicochemical and biological properties.

-

The Indole Core: The indole ring system is a recognized pharmacophore that interacts with a multitude of biological targets. Its journey from the study of the indigo dye in the 19th century to its central role in molecules like tryptophan has cemented its significance in biological sciences.[1]

-

The 4-Methoxy Group: The electron-donating methoxy group at the C4 position influences the electronic properties of the indole ring. More critically, this group is known to enhance metabolic stability, solubility, and bioavailability, making derivatives more attractive as potential drug candidates.[1][2]

-

The 6-Carboxylic Acid Group: This moiety is arguably the most critical for derivatization. It serves as a convenient synthetic "handle" for modification, allowing for the creation of amides, esters, and other functional groups.[1] This enables the generation of diverse chemical libraries for screening against various biological targets and for fine-tuning a molecule's interaction with its target protein.[1]

These features have positioned this compound as a key intermediate in the synthesis of agents with potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 40990-53-2 |

| Primary Applications | Intermediate in medicinal chemistry |

| Therapeutic Areas of Interest | Anticancer, Anti-inflammatory, Antimicrobial |

| Table 1: Key Properties of this compound.[1] |

Retrosynthetic Analysis and Core Synthetic Philosophies

The synthesis of the indole core can be approached through numerous classical and modern strategies. The choice of a specific route depends on factors such as starting material availability, cost, scalability, and desired substitution patterns. A general retrosynthetic analysis reveals that the primary challenge lies in the construction of the pyrrole ring fused to a pre-functionalized benzene ring.

Caption: General Retrosynthetic Approach.

Key name reactions applicable to indole synthesis include:

-

Fischer Indole Synthesis: An acid-catalyzed cyclization of arylhydrazones, it is one of the oldest and most versatile methods.[3][4]

-

Reissert Indole Synthesis: Involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[5][6]

-

Bischler-Möhlau Indole Synthesis: The reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[7][8]

-

Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylate.[9][10]

-

Palladium-Catalyzed Heteroannulation: A modern approach offering high efficiency and functional group tolerance.[1]

For the specific target of this compound, a palladium-catalyzed approach offers a direct and efficient route, while the Reissert synthesis provides a classic, robust alternative.

Synthetic Route 1: Palladium-Catalyzed Heteroannulation

This modern strategy often begins with the synthesis of a key ester intermediate, methyl 4-methoxy-1H-indole-6-carboxylate, which is then hydrolyzed. The palladium-catalyzed heteroannulation of a substituted 2-nitrostyrene is a powerful method for this purpose.[1]

Caption: Workflow for Palladium-Catalyzed Synthesis.

Protocol 3.1: Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate

This protocol is conceptual, based on established palladium-catalyzed indole syntheses.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted 2-nitrostyrene precursor (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Solvent and Reagents: Add a degassed solvent, typically a polar aprotic solvent like DMF or dioxane. Add a carbon monoxide source (e.g., Mo(CO)₆, 1.5 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target ester.

Protocol 3.2: Saponification to this compound

This is a standard and reliable hydrolysis procedure.[1]

-

Reaction Setup: Dissolve the methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.

-

Reagent Addition: Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is fully consumed, as monitored by TLC. This usually takes 2-6 hours.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with a cooled solution of 1M HCl until the pH is approximately 2-3. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry under vacuum to yield the pure this compound.

Synthetic Route 2: The Reissert Indole Synthesis

The Reissert synthesis is a classic method that proceeds via the reductive cyclization of an o-nitrophenylpyruvic acid.[5][6] It is a two-step process starting from a substituted o-nitrotoluene.

Caption: Key transformations in the Reissert Indole Synthesis.

Protocol 4.1: Reissert Synthesis of this compound

This protocol is adapted from the general principles of the Reissert reaction.[5][6][11]

-

Step 1: Condensation:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add the starting material, 4-methoxy-2-nitrotoluene (1.0 eq), followed by the dropwise addition of diethyl oxalate (1.1 eq) at a controlled temperature (e.g., 10-20 °C).

-

Stir the reaction mixture at room temperature for several hours until the condensation is complete.

-

The resulting ethyl o-nitrophenylpyruvate derivative is then hydrolyzed using aqueous acid to yield the corresponding pyruvic acid.

-

-

Step 2: Reductive Cyclization:

-

Suspend the o-nitrophenylpyruvic acid from the previous step in a mixture of ethanol and acetic acid.

-

Add a reducing agent, such as iron powder or zinc dust, portion-wise while controlling the temperature with an ice bath.

-

The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization to form the indole ring.

-

After the reaction is complete, filter off the metal salts and concentrate the filtrate.

-

The crude product, an indole-2-carboxylic acid, can be decarboxylated by heating if the parent indole is desired. However, for our target, we would start with a precursor that already has the C6-carboxy group protected, or use a different strategy where the C6-carboxy group is introduced later. This highlights a key strategic consideration: the Reissert synthesis is ideal for forming indole-2-carboxylic acids, and adaptation for a C6-acid requires a more complex starting material.

-

Derivatization Strategies

The carboxylic acid at the C6 position is a prime site for building molecular diversity. Standard peptide coupling and esterification reactions are highly effective.

Caption: Derivatization from the Carboxylic Acid Handle.

Protocol 5.1: General Amide Coupling

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq). Stir for 15-30 minutes at 0 °C.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like DIPEA (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Dilute with an organic solvent, wash with aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Conclusion

The synthesis of this compound and its derivatives is a critical capability for medicinal chemistry and drug discovery programs. This guide has detailed both modern and classical approaches to constructing this valuable scaffold. The palladium-catalyzed heteroannulation offers an elegant and efficient route, while the Reissert synthesis provides a robust, historical alternative. The true power of this core structure lies in the synthetic utility of its C6-carboxylic acid group, which provides a gateway to a vast chemical space of amides and esters. By understanding the causality behind the synthetic choices and mastering these detailed protocols, researchers can effectively leverage this scaffold to develop novel therapeutic agents.

References

-

Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Karade, N. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Hemetsberger indole synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Retrieved from [Link]

-

Taber, D. F., & Stachel, S. J. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

Yokoyama, A., et al. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. Retrieved from [Link]

Sources

- 1. This compound | 40990-53-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

Unlocking the Therapeutic Potential of 4-Methoxy-1H-indole-6-carboxylic acid: A Guide to Target Identification and Validation

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities. Within this vast chemical space, 4-Methoxy-1H-indole-6-carboxylic acid emerges as a molecule of significant interest. While primarily recognized as a key synthetic intermediate, its structural features—a methoxy group enhancing bioavailability and a carboxylic acid moiety for versatile chemical modification—suggest a latent therapeutic potential waiting to be unlocked.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of this intriguing compound. We will delve into rational, hypothesis-driven target selection in key disease areas and provide detailed, actionable protocols for experimental validation.

Derivatives of the indole-6-carboxylic acid scaffold have demonstrated significant promise as multi-target antiproliferative agents, underscoring the therapeutic relevance of this core structure.[3][4] Furthermore, the broader class of indole derivatives has been extensively investigated for a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial therapies.[1] The presence of the methoxy group on the indole ring is known to enhance the reactivity and biological activity of these compounds. This guide will, therefore, focus on three primary therapeutic areas where this compound and its derivatives are most likely to have a significant impact: oncology, inflammation, and neurodegenerative diseases.

PART 1: Hypothesis-Driven Therapeutic Target Identification

The journey to elucidating the therapeutic utility of a novel compound begins with the formulation of testable hypotheses regarding its molecular targets. Based on the known biological activities of structurally related indole compounds, we propose the following potential targets for this compound.

Oncology: Targeting Aberrant Cell Proliferation and Survival

The indole scaffold is a well-established pharmacophore in oncology.[5] Derivatives of indole-6-carboxylic acid have shown particular promise in targeting key regulators of cancer cell growth and survival.[3][4]

Proposed Targets:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently overexpressed in various cancers and are validated targets for cancer therapy.[3][4] The indole core can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of these kinases.

-

Bcl-2 Family Proteins: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein often overexpressed in cancer cells, contributing to therapeutic resistance.[1] Indole-based compounds have been identified as inhibitors of Mcl-1, suggesting that this compound could serve as a starting point for the development of novel Mcl-1 inhibitors.[1]

Rationale: The electron-rich indole nucleus can participate in crucial π-π stacking interactions within the active sites of these target proteins. The carboxylic acid at the 6-position provides a key hydrogen bonding opportunity and a vector for further chemical modification to enhance potency and selectivity.

Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, have a long history in the treatment of inflammatory conditions.[6] The anti-inflammatory potential of methoxy-indole derivatives has also been reported.

Proposed Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The indole structure is a known scaffold for COX inhibition.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[7] Indole derivatives have been shown to modulate TNF-α production.

Rationale: The planar indole ring can fit into the hydrophobic channel of the COX active site. The carboxylic acid moiety can interact with key residues, such as Arg120 in COX-1, mimicking the binding of the natural substrate, arachidonic acid. For TNF-α, the compound may interfere with its synthesis or signaling pathways.

Neurodegenerative Diseases: A Neuroprotective Strategy

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction.[8] Oxidative stress and neuroinflammation are key contributors to this process.[8][9] Indole derivatives have shown promise as neuroprotective agents.[10]

Proposed Targets:

-

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the degradation of dopamine. Its inhibition can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. The indole scaffold is present in several known MAO-B inhibitors.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a promising strategy for neuroprotection.

Rationale: The indole ring system can interact with the active site of MAO-B. For Nrf2, the electrophilic potential of the indole ring, particularly after metabolic activation, could potentially interact with Keap1, the negative regulator of Nrf2, leading to Nrf2 activation. The antioxidant properties of indole derivatives also support this hypothesis.

PART 2: Experimental Validation of Therapeutic Targets

Once potential targets have been identified, a systematic and rigorous experimental validation process is crucial. The following section outlines detailed protocols for assessing the interaction of this compound with the proposed targets.

Initial Screening and Binding Assays

The first step is to determine if the compound directly interacts with the putative target protein.

2.1.1 Kinase Inhibition Assays (EGFR, VEGFR-2)

Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human EGFR and VEGFR-2 kinase domains.

-

Kinase-specific substrate peptides.

-

ATP (Adenosine triphosphate).

-

This compound (test compound).

-

Staurosporine (positive control).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted test compound or control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log of the compound concentration.

-

2.1.2 Bcl-2 Family Protein Binding Assay (Mcl-1)

Protocol: Fluorescence Polarization (FP) Assay

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein.

-

Fluorescently labeled BH3 peptide probe (e.g., from Bim or Noxa).

-

This compound (test compound).

-

Known Mcl-1 inhibitor (positive control).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a black 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide.

-

Add the diluted test compound.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Calculate the Ki or IC₅₀ value from the dose-response curve.

-

Cellular and Functional Assays

Following confirmation of direct binding, the next step is to assess the compound's activity in a cellular context.

2.2.1 Cell Proliferation Assay (for Oncology Targets)

Protocol: MTT Assay

-

Cell Lines:

-

Select cancer cell lines with known overexpression of the target protein (e.g., A549 for EGFR, HUVEC for VEGFR-2, H929 for Mcl-1).

-

Include a non-cancerous cell line as a control for cytotoxicity.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

2.2.2 Anti-inflammatory Activity Assay (for Inflammation Targets)

Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages

-

Cell Line:

-

RAW 264.7 murine macrophage cell line.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

A reduction in TNF-α levels indicates anti-inflammatory activity.

-

2.2.3 Neuroprotection Assay (for Neurodegeneration Targets)

Protocol: Oxidative Stress-induced Cell Death in Neuronal Cells

-

Cell Line:

-

SH-SY5Y human neuroblastoma cell line.

-

-

Procedure:

-

Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.

-

Pre-treat the differentiated cells with the test compound for 24 hours.

-

Induce oxidative stress by adding H₂O₂ or 6-hydroxydopamine (6-OHDA).

-

After 24 hours, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

An increase in cell viability or a decrease in LDH release indicates a neuroprotective effect.

-

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental outcomes.

Quantitative Data Summary

| Target | Assay Type | Metric | This compound | Positive Control |

| EGFR | In Vitro Kinase Assay | IC₅₀ (µM) | [Insert Value] | [Insert Value] (e.g., Gefitinib) |

| VEGFR-2 | In Vitro Kinase Assay | IC₅₀ (µM) | [Insert Value] | [Insert Value] (e.g., Sunitinib) |

| Mcl-1 | Fluorescence Polarization | Ki (µM) | [Insert Value] | [Insert Value] (e.g., A-1210477) |

| A549 Cells | MTT Assay | GI₅₀ (µM) | [Insert Value] | [Insert Value] (e.g., Doxorubicin) |

| RAW 264.7 | TNF-α ELISA | IC₅₀ (µM) | [Insert Value] | [Insert Value] (e.g., Dexamethasone) |

| SH-SY5Y | Neuroprotection Assay | EC₅₀ (µM) | [Insert Value] | [Insert Value] (e.g., Edaravone) |

Visualizing Signaling Pathways and Workflows

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Experimental Workflow for Target Validation

Caption: A generalized workflow for therapeutic target validation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its versatile and privileged indole scaffold, combined with favorable physicochemical properties imparted by its substituents, makes it an attractive candidate for targeting a range of diseases. The proposed targets in oncology, inflammation, and neurodegeneration provide a rational basis for initiating a comprehensive drug discovery program. The experimental protocols outlined in this guide offer a clear and actionable path for validating these hypotheses.

Future efforts should focus on a multi-pronged approach. Hit-to-lead optimization through medicinal chemistry will be essential to improve potency, selectivity, and pharmacokinetic properties. Advanced cellular and in vivo models will be necessary to confirm the therapeutic efficacy and safety of any lead compounds. By systematically applying the principles and methodologies described herein, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new medicines for patients in need.

References

-

Wikipedia. (2023, December 29). Ropinirole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from [Link]

-

ResearchGate. (2026, January 5). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

-

Baskaran, S., & G-Aleksandrzak, K. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 17). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

-

PubMed. (n.d.). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). 4-hydroxynonenal and neurodegenerative diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 15). Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

-

PubMed. (n.d.). Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

-

Taylor & Francis Online. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 83882217, 6-methoxy-4-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | 40990-53-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

The Strategic deployment of 4-Methoxy-1H-indole-6-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Indole Nucleus

The indole scaffold holds a privileged position in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with profound biological activities.[1] Its unique electronic properties and conformational flexibility allow for diverse interactions with a multitude of biological targets. Within this esteemed class of heterocycles, 4-methoxy-1H-indole-6-carboxylic acid has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic applications in contemporary drug discovery, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Strategic Importance

The strategic utility of this compound in medicinal chemistry is rooted in the interplay of its constituent functional groups. The methoxy group at the 4-position and the carboxylic acid at the 6-position significantly influence the molecule's physicochemical properties and its potential as a drug scaffold.

The electron-donating nature of the methoxy group can enhance the electron density of the indole ring system, potentially modulating its binding affinity to target proteins. Furthermore, the presence of the methoxy group can improve the solubility and bioavailability of derivative compounds, which are critical parameters in drug development.[2]

The carboxylic acid moiety provides a crucial handle for synthetic elaboration. It can be readily converted into a variety of functional groups, such as esters and amides, enabling the construction of large and diverse chemical libraries for high-throughput screening. This functional group also presents opportunities for bioisosteric replacement, a key strategy in lead optimization to fine-tune pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful planning and execution. A common and effective strategy involves the initial synthesis of a key intermediate, methyl 4-methoxy-1H-indole-6-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate

This protocol outlines a representative synthesis of the key ester intermediate.

Materials:

-

Substituted 2-nitrotoluene precursor

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Zinc powder

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO3)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Palladium catalyst (e.g., Palladium on carbon)

-

Appropriate solvents (e.g., methanol, ethanol)

Procedure:

-

Step 1: Formation of the Enamine. A suitably substituted 2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a suitable solvent like DMF. The mixture is heated to reflux to drive the formation of the corresponding enamine.

-

Step 2: Reductive Cyclization. The crude enamine from the previous step is subjected to reductive cyclization. This is typically achieved using a reducing agent like zinc powder in the presence of an acid, such as acetic acid. This step leads to the formation of the indole ring system.

-

Step 3: Purification. The crude indole product is purified using column chromatography on silica gel to isolate the desired methyl 4-methoxy-1H-indole-6-carboxylate.

-

Step 4: Hydrolysis to the Carboxylic Acid. The purified methyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of solvents such as methanol, tetrahydrofuran, and water. Subsequent acidification with an acid like hydrochloric acid precipitates the final product, this compound.[1]

Diagram of the Synthetic Workflow:

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Diagram of VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.

Structure-Activity Relationship (SAR) and Quantitative Data

Recent studies have explored the structure-activity relationships of indole-6-carboxylate derivatives as inhibitors of EGFR and VEGFR-2. For instance, a series of hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have been synthesized and evaluated for their antiproliferative activities.

| Compound | Target | Cell Line | IC50 (µM) |

| 4a | EGFR | HepG2 | 7.42 ± 0.51 |

| HCT-116 | 8.19 ± 0.63 | ||

| A549 | 9.25 ± 0.77 | ||

| 6c | VEGFR-2 | HepG2 | 6.88 ± 0.49 |

| HCT-116 | 7.53 ± 0.58 | ||

| A549 | 8.61 ± 0.69 |

Data adapted from a study on indole-6-carboxylate derivatives as receptor tyrosine kinase inhibitors.[3]

These findings demonstrate that modifications to the indole-6-carboxylic acid scaffold can lead to potent and selective inhibitors of key oncogenic drivers. The presence of specific substituents on the appended heterocyclic rings plays a crucial role in determining the inhibitory potency and selectivity.

Future Perspectives and Conclusion

This compound continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification, coupled with the profound biological activities of its derivatives, ensures its continued exploration in the quest for novel therapeutics. Future research will likely focus on the development of more potent and selective inhibitors of a wider range of biological targets, including other kinases, enzymes, and receptors implicated in various diseases. The strategic application of this privileged scaffold, guided by a deep understanding of its chemical properties and structure-activity relationships, holds immense promise for the future of drug discovery.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(11), 839-855. Available from: [Link]

-

Roskoski, R. Jr. (2014). Mechanisms of action of EGFR inhibitors. ResearchGate. Available from: [Link]

-

Wikimedia Commons. File:EGFR signaling pathway.png. Available from: [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]

-

Reactome. VEGFA-VEGFR2 Pathway. Available from: [Link]

-

PubChem. VEGFA-VEGFR2 signaling. Available from: [Link]

-

ResearchGate. Signaling pathways of VEGFR-2. Available from: [Link]

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Methoxy-1H-indole-6-carboxylic acid: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-1H-indole-6-carboxylic acid, a pivotal molecular building block in contemporary medicinal chemistry and drug discovery. We delve into its core physicochemical properties, headlined by its molecular weight, and explore its structural significance. This document outlines a robust, field-proven protocol for its synthesis via the saponification of its methyl ester, explaining the chemical rationale behind each step. Furthermore, we present a comprehensive, self-validating workflow for its analytical characterization using modern spectroscopic techniques, including Mass Spectrometry, NMR, and IR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies for the synthesis and validation of this versatile indole derivative.

Core Physicochemical Properties and Structural Significance

This compound has emerged as a compound of significant interest due to its utility as a key intermediate in the synthesis of various biologically active molecules.[1] Its unique substitution pattern, featuring a methoxy group at the 4-position and a carboxylic acid at the 6-position, provides a versatile scaffold for developing novel therapeutics, particularly in the fields of oncology, and anti-inflammatory and antimicrobial research.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific functionalization of this compound imparts desirable properties. The methoxy group can enhance metabolic stability, solubility, and bioavailability, making its derivatives more attractive as drug candidates.[1] Concurrently, the carboxylic acid moiety serves as a crucial synthetic handle, allowing for straightforward derivatization into amides, esters, and other functional groups to generate diverse chemical libraries for biological screening.[1]

Key Compound Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference. The molecular weight, a critical parameter for all quantitative experiments, is 191.18 g/mol .[1][2]

| Property | Value | Source |

| Molecular Weight | 191.18 g/mol | PubChem[2], Benchchem[1] |

| Molecular Formula | C₁₀H₉NO₃ | Benchchem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 40990-53-2 | Benchchem[1] |

| Canonical SMILES | COC1=CC(=CC2=C1C=CN2)C(=O)O | PubChem |

| InChI Key | ZSMJJBMLAGFAAC-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Purification Protocol

A common and reliable method for preparing the title compound is through the hydrolysis of its corresponding methyl ester, methyl 4-methoxy-1H-indole-6-carboxylate. This process, known as saponification, is a fundamental organic transformation that is both high-yielding and straightforward.

Synthetic Workflow Overview

The synthesis follows a logical progression from the ester starting material to the final carboxylic acid product, involving a base-mediated hydrolysis followed by an acidic workup to precipitate the product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes the saponification of methyl 4-methoxy-1H-indole-6-carboxylate (1.0 eq).

Materials:

-

Methyl 4-methoxy-1H-indole-6-carboxylate

-

Tetrahydrofuran (THF), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolution: Dissolve methyl 4-methoxy-1H-indole-6-carboxylate in a 3:1:1 mixture of THF, Methanol, and water in a round-bottom flask.

-

Expertise & Experience: The THF/MeOH/Water solvent system is chosen for its ability to dissolve both the relatively nonpolar ester starting material and the polar sodium hydroxide reactant, creating a homogeneous reaction mixture essential for efficient hydrolysis.

-

-

Base Addition: Add sodium hydroxide pellets (approx. 3.0 eq) to the solution.

-

Causality: Sodium hydroxide provides the hydroxide ions (OH⁻) that act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. Using a stoichiometric excess ensures the reaction proceeds to completion.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring the reaction by TLC is a self-validating step. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will stick closer to the baseline) confirms the conversion.

-

-

Solvent Removal: Once complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate will form.

-

Causality: Acidification protonates the carboxylate salt intermediate, rendering it neutral and significantly less soluble in water, thus causing it to precipitate out of the solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with cold deionized water to remove any residual salts.

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.

Analytical Characterization and Structural Elucidation

Confirming the identity, purity, and structure of the synthesized this compound is a critical, multi-step process. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system. The molecular weight confirmed by mass spectrometry must align with the molecular formula, which in turn must be validated by the structural arrangement observed in NMR.

Caption: A comprehensive workflow for analytical characterization.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology (ESI-MS): A dilute solution of the sample is prepared in methanol. This solution is infused into an electrospray ionization (ESI) source.

-

Expected Result: In negative ion mode, the primary peak observed will correspond to the deprotonated molecule [M-H]⁻ at m/z 190.17. In positive ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 192.19 may be observed. This experimental value directly validates the calculated molecular weight of 191.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework of the molecule.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

A singlet around 11.0-12.0 ppm corresponding to the indole N-H proton.

-

A broad singlet above 12.0 ppm for the carboxylic acid O-H proton.

-

A series of signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the indole ring.

-

A sharp singlet around 3.8-4.0 ppm integrating to 3 hydrogens, characteristic of the methoxy (-OCH₃) group.

-

-

Expected ¹³C NMR Signals: Signals corresponding to the 10 unique carbons, including a peak >165 ppm for the carboxylic acid carbonyl carbon, and a peak around 55-60 ppm for the methoxy carbon.

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: The solid sample is analyzed using an ATR-FTIR spectrometer.

-

Expected Characteristic Absorptions:

-

A broad peak from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

A peak around 3300-3400 cm⁻¹ for the N-H stretch of the indole ring.

-

C-O stretching bands for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

-

Applications in Medicinal Chemistry: Derivatization

The carboxylic acid group at the C6 position is a prime site for chemical modification to explore structure-activity relationships (SAR). Amide coupling is a common strategy to build molecular diversity.

Caption: General scheme for creating an amide library.

Example Protocol: Amide Coupling

Below are typical conditions for coupling the title compound with various amines to generate a diverse library for screening.

| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | ~85-95 |

| Morpholine | EDC/HOBt | Et₃N | DCM | ~80-90 |

| Aniline | T3P | Pyridine | CH₃CN | ~75-85 |

Conclusion

This compound, with a molecular weight of 191.18 g/mol , is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its structure is intelligently functionalized for further synthetic elaboration, and its synthesis and characterization can be achieved through robust and verifiable laboratory protocols. This guide provides the foundational and practical knowledge necessary for researchers to confidently synthesize, validate, and utilize this valuable compound in their drug discovery and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 907248, 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Storage Stability of 4-Methoxy-1H-indole-6-carboxylic acid

Abstract

This in-depth technical guide provides a comprehensive framework for assessing the storage stability of 4-Methoxy-1H-indole-6-carboxylic acid, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and practical execution of a robust stability testing program. The guide emphasizes the importance of understanding degradation pathways through forced degradation studies and establishing a stable storage environment through long-term and accelerated stability trials, all within the context of regulatory expectations. Detailed, self-validating experimental protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) or an intermediate like this compound is a cornerstone of successful drug development. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, all of which can compromise the safety and efficacy of the final drug product. Therefore, a thorough understanding of a molecule's stability profile under various environmental conditions is not merely a regulatory requirement but a scientific necessity.

Forced degradation studies are an essential tool in this process, providing insights into the likely degradation pathways and the degradation products of a drug substance.[1] This information is invaluable for the development of stability-indicating analytical methods, which are crucial for accurately monitoring the quality of the substance over time.[2] This guide will provide a detailed roadmap for conducting a comprehensive stability assessment of this compound, from initial forced degradation to long-term storage evaluation.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to designing a meaningful stability study.

-

Structure: The molecule features an indole core, a methoxy group at the 4-position, and a carboxylic acid group at the 6-position. The indole ring system is known for its reactivity and susceptibility to oxidation.[3] The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid will influence the electron density of the indole ring and thus its reactivity.

-

Reactivity: The indole nucleus can undergo various reactions, including oxidation and electrophilic substitution. The carboxylic acid moiety allows for the formation of esters and amides.[4]

-

Potential for Degradation: Based on the structure, potential degradation pathways could include oxidation of the indole ring, decarboxylation of the carboxylic acid, and reactions involving the methoxy group. The stability of indole derivatives can be influenced by factors such as pH, light, and the presence of oxidizing agents.[5][6]

A Systematic Approach to Stability Testing

A comprehensive stability program for this compound should encompass forced degradation studies, and long-term and accelerated stability studies.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during routine storage and handling.[1] The goal is to generate degradation products and understand the degradation pathways.[2] For this compound, the following stress conditions are recommended:

-

Acid and Base Hydrolysis: To assess the susceptibility of the molecule to pH-dependent degradation.

-

Oxidation: To evaluate the impact of oxidative stress, a likely degradation pathway for the indole ring.

-

Thermal Stress: To determine the effect of elevated temperatures on the compound's stability.

-

Photostability: To assess the impact of light exposure, as many organic molecules are light-sensitive.[7]

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Caption: Logic flow for a formal stability study.

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The method must be able to separate the parent compound from its degradation products and any process-related impurities. Method development should focus on achieving adequate resolution between all peaks of interest.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Example of Forced Degradation Data

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 5.2 | 2 |

| 0.1 N NaOH, 60°C, 24h | 12.8 | 3 |

| 3% H₂O₂, RT, 24h | 18.5 | 4 |

| 80°C Dry Heat, 48h | 2.1 | 1 |

| Photolytic | 9.7 | 3 |